REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([N:8]([CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[C@H:9]([C:11](OC)=[O:12])[CH3:10])[C:5]([N+:20]([O-])=O)=[CH:4][N:3]=1>[Fe].C(O)(=O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[NH:20][C:11](=[O:12])[CH:9]([CH3:10])[N:8]([CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18])[C:6]=2[N:7]=1
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Name
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methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate
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Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)N([C@@H](C)C(=O)OC)CCC(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
165 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered while hot over celite
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Type
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WASH
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Details
|
washed with hot acetic acid (40 mL)
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Type
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CUSTOM
|
Details
|
The filtrate after evaporation
|
Type
|
WASH
|
Details
|
washed two times with aq. saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
It was dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hot isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C(C(NC2C=N1)=O)C)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |